2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C21H18ClN3O2S This compound is characterized by the presence of a chlorophenyl group, a pyridylmethyl group, and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of a suitable base to form an intermediate. This intermediate is then reacted with thiourea and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-Chlorophenyl)-5-oxo-3-(3-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]acetamide
- 2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-[1-(4-CHLOROPHENYL)-5-OXO-3-(4-PYRIDYLMETHYL)-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN4O2S |
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Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN4O2S/c1-16-2-6-19(7-3-16)27-22(30)14-21-23(31)29(20-8-4-18(25)5-9-20)24(32)28(21)15-17-10-12-26-13-11-17/h2-13,21H,14-15H2,1H3,(H,27,30) |
InChI Key |
ICLGIWAQXJBTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=NC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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